molecular formula C15H17N5O5S2 B11381620 Ethyl 4-amino-2-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)pyrimidine-5-carboxylate

Ethyl 4-amino-2-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)pyrimidine-5-carboxylate

Cat. No.: B11381620
M. Wt: 411.5 g/mol
InChI Key: KZLKXQRBPMTWNW-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including an amino group, a sulfamoylphenyl group, and a carboxylate ester. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-AMINO-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-sulfamoylbenzoyl chloride with ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ETHYL 4-AMINO-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • ETHYL 4-AMINO-2-({[(4-METHYLSULFONYL)PHENYL]CARBAMOYL}METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
  • ETHYL 4-AMINO-2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE

Uniqueness: ETHYL 4-AMINO-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is unique due to the presence of the sulfamoyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their reactivity and applications .

Properties

Molecular Formula

C15H17N5O5S2

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 4-amino-2-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C15H17N5O5S2/c1-2-25-14(22)11-7-18-15(20-13(11)16)26-8-12(21)19-9-3-5-10(6-4-9)27(17,23)24/h3-7H,2,8H2,1H3,(H,19,21)(H2,16,18,20)(H2,17,23,24)

InChI Key

KZLKXQRBPMTWNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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